N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide
CAS No.: 2034331-04-7
Cat. No.: VC11823073
Molecular Formula: C20H17N3O2
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034331-04-7 |
|---|---|
| Molecular Formula | C20H17N3O2 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O2/c24-20(19-7-3-5-15-4-1-2-6-18(15)19)21-9-10-23-13-17(12-22-23)16-8-11-25-14-16/h1-8,11-14H,9-10H2,(H,21,24) |
| Standard InChI Key | BFLDRIFAUBWGQO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Introduction
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide is a complex organic compound characterized by its unique structural framework, which includes a naphthalene moiety, a pyrazole ring, and a furan substituent. This compound is notable for its potential applications in scientific research, particularly in fields related to pharmacology and medicinal chemistry. The presence of multiple functional groups, including nitrogen atoms, enhances its biological activity and chemical reactivity.
Synthesis Methods
The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds often require careful optimization of reaction conditions to achieve high yields and purity.
Biological Activities and Potential Applications
Preliminary studies suggest that N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide exhibits promising biological activities. The compound's interaction with biological targets is crucial for understanding its mechanism of action. Similar compounds with pyrazole and furan rings have shown potential in drug development, particularly in targeting infections or inflammatory diseases.
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide | Potential pharmacological properties | Drug development for various diseases |
| N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Antibacterial and anti-inflammatory effects | Treatment of infections or inflammatory conditions |
Comparison with Similar Compounds
Several compounds share structural similarities with N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide. These include variations in the furan substitution and the presence of different ring systems.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}naphthalene | Similar core structure | Different furan substitution may affect bioactivity |
| 3-(dimethylamino)-5-(furan-3-yl)-pyrazole | Contains only pyrazole and furan | Lacks naphthalene moiety; simpler structure |
| 4-(furan-3-yl)-1H-pyrazole | Basic pyrazole structure | No ethyl or naphthalene components; less complex |
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